![molecular formula C14H15NO2 B14353050 (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone CAS No. 95687-88-0](/img/structure/B14353050.png)
(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxa-7-azabicyclo[322]non-8-en-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone typically involves the formation of the bicyclic core followed by the introduction of the phenylmethanone group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The reaction conditions may include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of (6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups and reactivity.
8-Azabicyclo[3.2.1]octane: Known for its biological activity and used in the synthesis of tropane alkaloids.
Uniqueness
(6-Oxa-7-azabicyclo[32
This detailed overview provides a comprehensive understanding of (6-Oxa-7-azabicyclo[322]non-8-en-7-yl)(phenyl)methanone, highlighting its significance in various scientific fields
Propriétés
Numéro CAS |
95687-88-0 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
6-oxa-7-azabicyclo[3.2.2]non-8-en-7-yl(phenyl)methanone |
InChI |
InChI=1S/C14H15NO2/c16-14(11-5-2-1-3-6-11)15-12-7-4-8-13(17-15)10-9-12/h1-3,5-6,9-10,12-13H,4,7-8H2 |
Clé InChI |
SHDHNGHGIBJBTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC(C1)ON2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


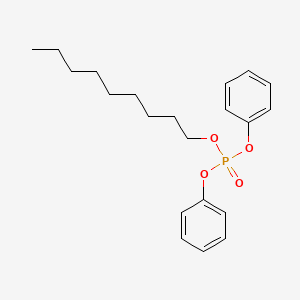
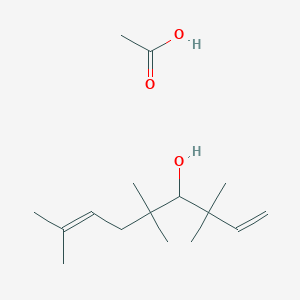
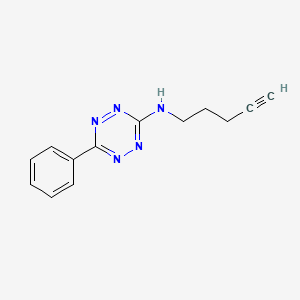
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)

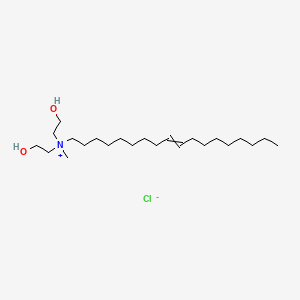

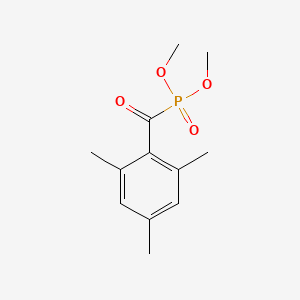

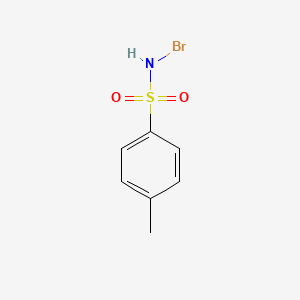
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)

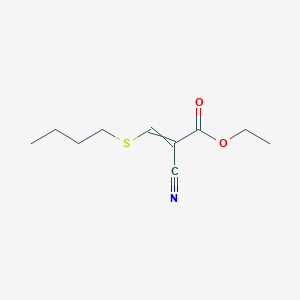
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
